molecular formula C25H26ClNO6S B15354450 cis-Clopidogrel-MP Derivative(Pair of Enantiomers)

cis-Clopidogrel-MP Derivative(Pair of Enantiomers)

Cat. No.: B15354450
M. Wt: 504.0 g/mol
InChI Key: FNCOEMFSIDGTAR-LGMDPLHJSA-N
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Description

cis-Clopidogrel-MP Derivative (Pair of Enantiomers): is a chemical compound that belongs to the class of thienopyridine derivatives. It is structurally related to clopidogrel, a well-known antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. The cis-Clopidogrel-MP Derivative consists of a pair of enantiomers, which are molecules that are mirror images of each other but cannot be superimposed. These enantiomers can exhibit different biological activities and pharmacokinetics, making their study important in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Clopidogrel-MP Derivative typically involves several key steps:

    Starting Material Preparation: The synthesis begins with the preparation of the thienopyridine core structure. This involves the cyclization of appropriate precursors under controlled conditions.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the chlorinated intermediate.

    Enantiomer Separation: The resulting mixture of enantiomers is separated using chiral chromatography techniques to obtain the individual enantiomers.

Industrial Production Methods

Industrial production of cis-Clopidogrel-MP Derivative involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing robust separation techniques for enantiomeric resolution. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: cis-Clopidogrel-MP Derivative can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Methoxide, hydroxide.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

cis-Clopidogrel-MP Derivative has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and enzymes, to understand its mechanism of action.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of cardiovascular diseases and antiplatelet therapy.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of cis-Clopidogrel-MP Derivative involves its interaction with the P2Y12 receptor on the surface of platelets. By binding to this receptor, the compound inhibits the activation and aggregation of platelets, thereby reducing the risk of thrombus formation. The molecular pathways involved include the inhibition of adenosine diphosphate (ADP)-induced platelet activation and the subsequent signaling cascade that leads to platelet aggregation.

Comparison with Similar Compounds

cis-Clopidogrel-MP Derivative can be compared with other thienopyridine derivatives, such as:

    Clopidogrel: The parent compound, widely used as an antiplatelet agent.

    Prasugrel: Another thienopyridine derivative with a similar mechanism of action but different pharmacokinetic properties.

    Ticlopidine: An older thienopyridine derivative with a similar therapeutic use but different safety profile.

Uniqueness

The uniqueness of cis-Clopidogrel-MP Derivative lies in its specific enantiomeric composition, which can result in distinct biological activities and pharmacokinetics compared to its racemic or other enantiomeric counterparts. This makes it a valuable compound for studying the effects of chirality on drug action and metabolism.

By understanding the detailed synthetic routes, reaction conditions, and applications of cis-Clopidogrel-MP Derivative, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C25H26ClNO6S

Molecular Weight

504.0 g/mol

IUPAC Name

(2Z)-2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid

InChI

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-

InChI Key

FNCOEMFSIDGTAR-LGMDPLHJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

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